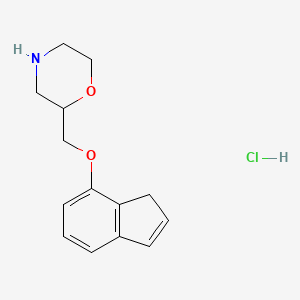
Indeloxazine hydrochloride
Cat. No. B1671869
Key on ui cas rn:
65043-22-3
M. Wt: 267.75 g/mol
InChI Key: KEBHLNDPKPIPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04109088
Procedure details


In 500 ml. of ethanolic hydrochloric acid (350 ml. of 0.5 N hydrochloric acid and 150 ml. of ethanol) was dissolved 5.0 g. of 4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine and the solution was refluxed 17 hours. After cooling the reaction mixture, ethanol was distilled away under reduced pressure until the whole volume of the reaction mixture became about 350 ml. Sodium chloride was added to the reaction mixture to cause salting out and the mixture was extracted three times each time with 200 ml. of chloroform. The chloroform extracts were combined, dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. Then, by adding acetone to the syrupy residue formed, 2.0 g. of 2-(7-indenyloxymethyl)morpholine hydrochloride was obtained as a precipitate.

Name
4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[ClH:1].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)[N:9]2[CH2:14][CH2:13][O:12][CH:11]([CH:15]([O:17][C:18]3[CH:26]=[CH:25][CH:24]=[C:23]4[C:19]=3[CH2:20][CH2:21][CH2:22]4)O)[CH2:10]2)C=CC=CC=1>C(O)C>[ClH:1].[CH2:20]1[C:19]2[C:23](=[CH:24][CH:25]=[CH:26][C:18]=2[O:17][CH2:15][CH:11]2[O:12][CH2:13][CH2:14][NH:9][CH2:10]2)[CH:22]=[CH:21]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(OCC1)C(O)OC1=C2CCCC2=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled away under reduced pressure until the whole volume of the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium chloride was added to the reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted three times each time with 200 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled away under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, by adding acetone to the syrupy residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1C=CC2=CC=CC(=C12)OCC1CNCCO1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
